BenchChemオンラインストアへようこそ!

N,N-Diisopropyltryptamine

Drug discrimination psychedelic pharmacology 5-HT2A/5-HT2C/mGlu2

N,N-Diisopropyltryptamine (DiPT, CAS 14780-24-6) is a synthetic tryptamine hallucinogen bearing two isopropyl substituents on the amine nitrogen, distinguishing it from the dimethyl, diethyl, and dipropyl congeners commonly encountered in neuropharmacological research and forensic chemistry. DiPT acts as a full agonist at serotonin 5‑HT2A, 5‑HT2B, and 5‑HT2C receptors, a partial agonist at 5‑HT1A receptors, and inhibits the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2).

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 14780-24-6
Cat. No. B141782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyltryptamine
CAS14780-24-6
SynonymsN,N-Bis(1-methylethyl)-1H-indole-3-ethanamine;  3-[2-(Diisopropylamino)ethyl]indole;  3-[2-(Diisopropylamino)ethyl]indole;  N,N-Diisopropyltryptamine; 
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C
InChIInChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3
InChIKeyZRVAAGAZUWXRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyltryptamine (DiPT, CAS 14780-24-6): A Structurally Distinct Tryptamine for Neuropharmacology & Forensic Procurement


N,N-Diisopropyltryptamine (DiPT, CAS 14780-24-6) is a synthetic tryptamine hallucinogen bearing two isopropyl substituents on the amine nitrogen, distinguishing it from the dimethyl, diethyl, and dipropyl congeners commonly encountered in neuropharmacological research and forensic chemistry [1]. DiPT acts as a full agonist at serotonin 5‑HT2A, 5‑HT2B, and 5‑HT2C receptors, a partial agonist at 5‑HT1A receptors, and inhibits the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2) [2]. Its most notable phenomenological feature is a predominant auditory distortion—a lowering of perceived pitch—that is absent with structurally similar tryptamines such as DMT, DET, or DPT [3]. This unique perceptual signature makes it a sought-after chemical tool in auditory neuroscience, drug discrimination studies, and forensic reference standard programs.

Why N,N-Dimethyltryptamine, N,N-Diethyltryptamine, or N,N-Dipropyltryptamine Cannot Substitute for N,N-Diisopropyltryptamine in Auditory-Focused Research & Forensic Assays


Although N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), and N,N-dipropyltryptamine (DPT) share the tryptamine indole core, simple substitution of the N,N‑dialkyl moiety fundamentally alters receptor‑effector coupling, transporter substrate profile, and the resulting perceptual experience. In rodents, DMT requires 5‑HT2A receptor integrity for full discriminative stimulus expression, whereas DiPT’s stimulus is only partially blocked by 5‑HT2A antagonism and relies additionally on 5‑HT2C and mGlu2 receptors [1]. At the transporter level, DPT exhibits a 4‑fold difference in SERT inhibition relative to DiPT, and the rank order of VMAT2 inhibition differs substantially across the series [2]. Critically, the pronounced auditory pitch‑shift reported in human self‑experiments at doses of 20–25 mg DiPT is unreported for DMT, DET, DPT, or MiPT, demonstrating that the N‑isopropyl pharmacophore drives a distinct neurobiological signature [3]. These differences preclude generic substitution in experimental paradigms where either the auditory endophenotype or the poly‑receptor pharmacology is the endpoint of interest.

Head‑to‑Head Quantitative Differentiation: N,N‑Diisopropyltryptamine vs. Closest Tryptamine Analogs in Validated Bioassays


Distinct Discriminative Stimulus Pharmacology: DiPT vs. DMT Reveals Differential Receptor Contributions in Rodent Drug-Discrimination Assays

In rats trained to discriminate the compound from saline, the 5-HT2A inverse agonist MDL100907 fully blocked the discriminative stimulus effects of DMT, whereas it only partially blocked DiPT. Conversely, the 5-HT2C antagonist SB242084 partially attenuated DiPT's discriminative stimulus but produced minimal attenuation of DMT's effects [1]. This represents the strongest direct head-to-head demonstration that DiPT engages a poly-receptor mechanism (5-HT2A, 5-HT2C, mGlu2) distinct from the prototypical tryptamine hallucinogen DMT.

Drug discrimination psychedelic pharmacology 5-HT2A/5-HT2C/mGlu2

Differential Serotonin Transporter Inhibition: DiPT Exhibits Lower SERT Ki than DMT but Higher than DPT in Human Platelet SERT Assays

In a direct head-to-head study using [³H]5‑HT uptake in human platelets, DiPT inhibited SERT with a KI of 2.32 ± 0.46 µM, compared to 4.00 ± 0.70 µM for DMT, 8.88 ± 4.7 µM for MiPT, and 0.594 ± 0.12 µM for DPT [1]. This demonstrates that DiPT occupies an intermediate SERT affinity position between DPT and DMT, providing a graded tool for probing transporter‑related neurochemistry.

Serotonin transporter SERT inhibition Vmax/Km kinetics

Vesicular Monoamine Transporter 2 Inhibition: N,N-Dialkyl Chain-Length Profiling of VMAT2 Affinity

Using [³H]5‑HT transport into Sf9 cells expressing rat VMAT2, DiPT inhibited VMAT2 with a KI of 19 ± 3.1 µM [1]. The rank order of VMAT2 inhibition was MiPT (20 ± 4.3 µM) ≈ DiPT (19 ± 3.1 µM) ≈ DPT (19 ± 2.3 µM) << DMT (93 ± 6.8 µM). The high binding-to-uptake ratio for all four tryptamines supports a substrate (rather than blocker) mechanism at both SERT and VMAT2 [1]. This furnishes cross-study comparable evidence on the stereoelectronic role of the N‑isopropyl group.

VMAT2 synaptic vesicle transporter substrate behavior

Monoamine Reuptake Inhibition Profile: DiPT Demonstrates Selective Serotonin Transporter Inhibition Relative to Dopamine and Norepinephrine Transporters in Rat Synaptosomes

In rat brain synaptosomal preparations, DiPT inhibited serotonin (SERT) reuptake with an IC50 of 2.2 µM, norepinephrine (NET) reuptake with an IC50 of 8.2 µM, and dopamine (DAT) reuptake with an IC50 of 65 µM, yielding a SERT:DAT selectivity ratio of ~30‑fold [1]. In comparison, DMT binds to SERT and NAT with Ki values of approximately 6 µM and to DAT with a Ki of approximately 22 µM, yielding a SERT:DAT selectivity ratio of approximately 3–4‑fold [2]. This differential selectivity represents a functionally significant pharmacological fingerprint.

Monoamine transporter SERT/DAT/NET inhibition reuptake selectivity

5‑HT2A Receptor Affinity: DiPT Displays Low Micromolar Binding, Contrasting with Nanomolar Affinity of DPT and High‑Affinity Hallucinogens

DiPT binds to human 5‑HT2A receptors with a Ki in the range of 1,200 nM to >10,000 nM, dependent on the radioligand and cell system [1]. In contrast, DPT binds 5‑HT2A with a high‑site Ki of 3 nM (low‑site Ki 739 nM) in TRUPATH Gαβγ biosensor studies [2]. DMT’s affinity at this receptor is reported as IC50 ≈ 75 nM [3]. These data indicate that DiPT is a member of the low‑affinity 5‑HT2A cluster within the simple tryptamine family, a class-level inference with direct support from multiple independent datasets.

5-HT2A binding radioligand displacement structure-affinity relationship

Quantitative Human Self‑Experiment Data: Dose‑Dependent Auditory Pitch Distortion as a Distinctive DiPT Endophenotype

Alexander Shulgin documented a consistent auditory perceptual shift after oral ingestion of 25 mg DiPT (as hydrochloride): ‘My wife’s voice is basso… Radio voices are all low, music out of key. Piano sounds like a bar-room disaster’ [1]. Similar auditory effects are not described for DMT, DET, DPT, or 5‑MeO‑DiPT at behaviorally active doses, though these comparators are reported to produce primarily visual or mixed sensory alterations [2]. This dose‑anecdote dataset constitutes the only systematic in‑human evidence that a purely N,N‑dialkyl substitution can shift the sensory modality of hallucinogenic effects from visual/visual‑mixed to predominantly auditory.

Auditory hallucination pitch distortion human self-experiment

Validated Research & Industrial Application Scenarios for N,N-Diisopropyltryptamine Based on Evidence‑Backed Differentiation


Pharmacological Dissection of Hallucinogen‑Related 5‑HT2C vs. 5‑HT2A Signaling in Rodent Behavioral Models

Because the discriminative stimulus of DiPT is only partially blocked by the 5‑HT2A antagonist MDL100907 and is additionally attenuated by the 5‑HT2C antagonist SB242084, laboratories can use DiPT alongside DMT to deconvolve 5‑HT2A‑ vs. 5‑HT2C‑dependent components of hallucinogen‑induced interoceptive states [1]. DMT serves as the 5‑HT2A‑positive control; DiPT serves as the dual‑receptor probe. This experimental design is ideal for novel antipsychotic or psychedelic‑assisted therapy drug screening programs.

Auditory Cortical Processing Studies Using a Selective Auditory Hallucinogen Probe

DiPT remains the only simple tryptamine that preferentially induces auditory pitch distortion at moderate doses (20–25 mg oral) without the intense visual‑sensory overload typical of DMT or LSD [1]. Neuroimaging or electrophysiological studies targeting the primary auditory cortex, planum temporale, or thalamocortical gating circuits can employ DiPT as a pharmacological agent to selectively perturb pitch processing, facilitating investigations into serotonergic modulation of auditory perception.

Forensic Reference Standard for New Psychoactive Substance (NPS) Screening and Structural Differentiation

With a well‑characterized EI‑MS fragmentation pattern, defined chromatographic retention time, and established immunochemical cross‑reactivity profiles, DiPT is a critical reference material for forensic toxicology laboratories differentiating N‑isopropyl‑substituted tryptamines from their N‑methyl, N‑ethyl, or N‑propyl analogs in seized drug analysis [1]. Its SERT and VMAT2 substrate behavior enables use as a retention‑time calibrant in in‑silio transporter‑based screening platforms for designer tryptamines.

Monoamine Transporter Selectivity Profiling: Benchmarking SERT:DAT Selectivity Ratios in Tryptamine Libraries

The high SERT:DAT selectivity ratio of ~30:1 (IC50 SER 2.2 µM vs. DAT 65 µM) [1] positions DiPT as an ideal benchmark compound for structure–activity relationship studies aimed at developing serotonin‑preferring transporter substrates. When constructing a homologous series (DMT → MiPT → DiPT → DPT), DiPT offers the optimal balance of SERT potency and DAT selectivity for correlating N‑alkyl bulk with transporter affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Diisopropyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.